molecular formula C19H36N2O3 B7359187 Tert-butyl 7-[(2-ethyl-4-hydroxybutyl)amino]-2-azaspiro[3.5]nonane-2-carboxylate

Tert-butyl 7-[(2-ethyl-4-hydroxybutyl)amino]-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No. B7359187
M. Wt: 340.5 g/mol
InChI Key: DFLDBEGNKUVPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-[(2-ethyl-4-hydroxybutyl)amino]-2-azaspiro[3.5]nonane-2-carboxylate, also known as TBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TBN belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.

Mechanism of Action

The exact mechanism of action of Tert-butyl 7-[(2-ethyl-4-hydroxybutyl)amino]-2-azaspiro[3.5]nonane-2-carboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. This compound has been shown to exhibit potent inhibitory activity against the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, inflammatory mediators that play a role in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to exhibit antitumor activity in various cancer cell lines. Additionally, this compound has been shown to reduce inflammation in various animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tert-butyl 7-[(2-ethyl-4-hydroxybutyl)amino]-2-azaspiro[3.5]nonane-2-carboxylate in lab experiments is its unique structural features, which make it a potential drug delivery system. This compound has also been shown to exhibit a range of biological activities, making it a promising candidate for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its scalability and commercial viability.

Future Directions

There are several future directions for research on Tert-butyl 7-[(2-ethyl-4-hydroxybutyl)amino]-2-azaspiro[3.5]nonane-2-carboxylate. One area of research could focus on further elucidating the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Another area of research could focus on developing more efficient and scalable synthesis methods for this compound, which could facilitate its commercialization. Additionally, future research could investigate the potential of this compound as a drug delivery system for various therapeutic agents.

Synthesis Methods

The synthesis of Tert-butyl 7-[(2-ethyl-4-hydroxybutyl)amino]-2-azaspiro[3.5]nonane-2-carboxylate involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the condensation of 2-ethyl-4-hydroxybutylamine with tert-butyl 7-bromo-2-azaspiro[3.5]nonane-2-carboxylate in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound. The final product can be obtained by purifying the crude product using column chromatography.

Scientific Research Applications

Tert-butyl 7-[(2-ethyl-4-hydroxybutyl)amino]-2-azaspiro[3.5]nonane-2-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor properties. This compound has also been investigated for its potential as a drug delivery system due to its unique structural features.

properties

IUPAC Name

tert-butyl 7-[(2-ethyl-4-hydroxybutyl)amino]-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2O3/c1-5-15(8-11-22)12-20-16-6-9-19(10-7-16)13-21(14-19)17(23)24-18(2,3)4/h15-16,20,22H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLDBEGNKUVPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCO)CNC1CCC2(CC1)CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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